4,5-Dichloro-1H-pyrrole-2-carboxamide
Overview
Description
4,5-Dichloro-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial dna gyrase , an enzyme involved in DNA replication and transcription. This enzyme is crucial for bacterial survival, making it a popular target for antibacterial drugs .
Mode of Action
It’s suggested that similar compounds inhibit the activity of dna gyrase . This inhibition prevents the supercoiling of DNA, a critical step in DNA replication and transcription, thereby inhibiting bacterial growth .
Biochemical Pathways
By inhibiting dna gyrase, the compound likely disrupts dna replication and transcription pathways, leading to bacterial cell death .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
By inhibiting dna gyrase, the compound likely prevents bacterial dna replication and transcription, leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
4,5-Dichloro-1H-pyrrole-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA gyrase, which is essential for DNA replication and transcription in bacteria . The interaction between this compound and DNA gyrase involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its function. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Furthermore, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. These changes can have downstream effects on cellular metabolism, potentially leading to shifts in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and proteins. For example, the inhibition of DNA gyrase by this compound is a result of the compound binding to the enzyme’s active site, thereby blocking its catalytic activity . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are critical for understanding the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of bacterial growth by targeting DNA gyrase . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level must be reached for the compound to exert its desired effects. Understanding these dosage-dependent effects is crucial for optimizing the use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, the inhibition of DNA gyrase by this compound can affect nucleotide metabolism and DNA synthesis, resulting in altered cellular growth and proliferation. Additionally, this compound may interact with other metabolic enzymes, further influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, this compound may bind to proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxamide typically involves the chlorination of pyrrole derivatives. One common method includes the reaction of pyrrole-2-carboxamide with chlorine gas under controlled conditions to introduce chlorine atoms at the 4 and 5 positions of the pyrrole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various amide derivatives, while oxidation can produce carboxylic acids or other oxidized forms .
Scientific Research Applications
4,5-Dichloro-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-1H-pyrrole-2-carboxamide: Similar structure but with bromine atoms instead of chlorine.
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine: A related compound with a different ring structure.
Uniqueness
4,5-Dichloro-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4,5-dichloro-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-2-1-3(5(8)10)9-4(2)7/h1,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJZHAPAUCCCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856847 | |
Record name | 4,5-Dichloro-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50371-68-1 | |
Record name | 4,5-Dichloro-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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